An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,5-diethylpyrazine
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,5-diethylpyrazine
A Note on the Use of Analog Data: Direct experimental data for 3-Chloro-2,5-diethylpyrazine is not extensively available in the public domain. This guide has been constructed by leveraging comprehensive data from its close structural analog, 3-Chloro-2,5-dimethylpyrazine, in conjunction with established principles of pyrazine chemistry. This approach allows for a scientifically grounded estimation of the properties, reactivity, and potential applications of the target compound.
Introduction to Substituted Pyrazines
Pyrazines are a class of heterocyclic aromatic compounds that play a significant role in various scientific and industrial fields. Their unique chemical structures are foundational to many life-saving drugs, making them crucial intermediates in pharmaceutical synthesis.[1][2] The pyrazine ring is a key component in medications for tuberculosis, among other therapeutic areas like cardiovascular health and oncology.[1] Beyond their medicinal importance, alkylated pyrazines are renowned for their potent aromatic properties, contributing to the characteristic flavors and fragrances of many foods, such as coffee, cocoa, and baked goods.[3][4][5] The chloro-substituted pyrazines, in particular, are versatile precursors for creating a wide array of more complex molecules through various substitution and coupling reactions.
This guide provides a detailed technical overview of the chemical properties of 3-Chloro-2,5-diethylpyrazine, a member of this important class of compounds. By examining its predicted physicochemical properties, spectral characteristics, synthesis, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential.
Physicochemical and Spectral Properties
The physicochemical properties of 3-Chloro-2,5-diethylpyrazine can be estimated based on its close analog, 3-Chloro-2,5-dimethylpyrazine. These estimated values provide a useful baseline for experimental design and application development.
| Property | Estimated Value for 3-Chloro-2,5-diethylpyrazine | Data from 3-Chloro-2,5-dimethylpyrazine |
| Molecular Formula | C₈H₁₁ClN₂ | C₆H₇ClN₂[6] |
| Molecular Weight | 170.64 g/mol | 142.59 g/mol [6] |
| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light orange to yellow clear liquid[6] |
| Boiling Point | Higher than 114 °C / 70 mmHg (predicted) | 114 °C / 70 mmHg[6], 66-69 °C / 9 mmHg[7] |
| Density | ~1.1 g/mL (predicted) | 1.17 - 1.181 g/mL at 25 °C[6][7] |
| Refractive Index | ~1.52 (predicted) | n20/D 1.527 - 1.53[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ether) (predicted) | Soluble in some organic solvents, such as dimethyl sulfoxide and ether.[7] |
Predicted Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrazine ring. The ethyl groups would exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, consistent with ethyl group splitting patterns.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons of the pyrazine ring, with the carbon atom bonded to the chlorine atom being significantly influenced. The methylene and methyl carbons of the ethyl groups will also have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum is anticipated to show characteristic peaks for C-H stretching of the alkyl groups and the aromatic ring. Aromatic C=N and C=C stretching vibrations within the pyrazine ring will also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a key identifier. Fragmentation patterns would likely involve the loss of the ethyl groups and the chlorine atom.
Synthesis and Reactivity
The synthesis and reactivity of 3-Chloro-2,5-diethylpyrazine are expected to follow established pyrazine chemistry, offering several pathways for its formation and subsequent functionalization.
Proposed Synthesis
A common method for the synthesis of chloropyrazines involves the direct chlorination of the corresponding alkylpyrazine.[7] An alternative and often more controlled method is the conversion of a pyrazine N-oxide to a chloropyrazine.[9][10]
Caption: Proposed synthesis of 3-Chloro-2,5-diethylpyrazine via direct chlorination.
Experimental Protocol: General Chlorination of an Alkylpyrazine (Hypothetical)
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To a solution of 2,5-diethylpyrazine in an appropriate inert solvent (e.g., chloroform or dichlorobenzene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
-
The reaction mixture is heated under reflux for a specified period, with the progress monitored by a suitable technique like gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched, for instance, by pouring it onto ice.
-
The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Reactivity
The reactivity of 3-Chloro-2,5-diethylpyrazine is primarily dictated by the electron-deficient nature of the pyrazine ring and the presence of the chlorine atom, which acts as a good leaving group.
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring activates the chloro-substituent towards nucleophilic attack.[11][12] This makes SₙAr a key reaction for the functionalization of chloropyrazines, allowing for the introduction of a wide range of nucleophiles such as amines, alkoxides, and thiolates.[13][14]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on a chloropyrazine.
Palladium-Catalyzed Cross-Coupling Reactions: Chloropyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[15] These reactions enable the introduction of aryl, heteroaryl, alkyl, and other functional groups.[16] Examples of applicable cross-coupling reactions include:
-
Suzuki Coupling: Reaction with boronic acids or their esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.[16]
-
Stille Coupling: Reaction with organostannanes.[16]
-
Negishi Coupling: Reaction with organozinc reagents.[16]
-
Kumada Coupling: Reaction with Grignard reagents.[16]
These reactions significantly expand the synthetic utility of 3-Chloro-2,5-diethylpyrazine, allowing for the creation of a diverse library of substituted pyrazine derivatives.[17]
Potential Applications
Based on the known applications of its analogs and related compounds, 3-Chloro-2,5-diethylpyrazine is a promising intermediate in several fields.
-
Flavor and Fragrance Industry: Alkylpyrazines are widely used as flavoring agents in food products, imparting roasted, nutty, or earthy notes.[3][6][18] The diethyl substitution in 3-Chloro-2,5-diethylpyrazine could lead to unique sensory profiles, making it a valuable precursor for novel flavor and fragrance compounds.[19]
-
Pharmaceutical Research: The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] 3-Chloro-2,5-diethylpyrazine can serve as a versatile building block for the synthesis of new therapeutic agents targeting a wide range of diseases.[20]
-
Agrochemicals: As an intermediate, this compound can be used in the synthesis of new pesticides and herbicides, contributing to the development of effective crop protection solutions.[6]
-
Material Science: It has potential applications in the formulation of specialty polymers and coatings, potentially enhancing their durability and resistance to environmental factors.
-
Analytical Chemistry: 3-Chloro-2,5-diethylpyrazine could be utilized as a standard in chromatographic methods for the analysis of complex mixtures.[6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Chloro-2,5-diethylpyrazine is not available, general precautions for handling chlorinated aromatic compounds should be followed. Based on the data for 3-Chloro-2,5-dimethylpyrazine, the compound is expected to be a combustible liquid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. In case of insufficient ventilation, use a suitable respirator.[21]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][21] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2,5-diethylpyrazine, while not extensively studied, represents a compound of significant potential, bridging the gap between flavor chemistry, pharmaceuticals, and material science. By leveraging the wealth of knowledge from its close analog, 3-Chloro-2,5-dimethylpyrazine, and the broader field of pyrazine chemistry, this guide provides a solid foundation for future research and development. Its versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions, makes it an attractive intermediate for the synthesis of novel and functionalized pyrazine derivatives. Further experimental investigation into the specific properties and applications of 3-Chloro-2,5-diethylpyrazine is warranted and promises to unlock new opportunities in various scientific disciplines.
References
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